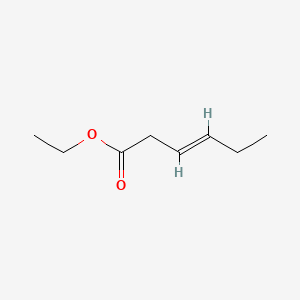

Ethyl 3-hexenoate

Description

This compound is a natural product found in Opuntia ficus-indica with data available.

Structure

3D Structure

Properties

IUPAC Name |

ethyl (E)-hex-3-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-3-5-6-7-8(9)10-4-2/h5-6H,3-4,7H2,1-2H3/b6-5+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTSFIPHRNAESED-AATRIKPKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C/CC(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70885361 |

Source

|

| Record name | 3-Hexenoic acid, ethyl ester, (3E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70885361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless liquid |

Source

|

| Record name | Ethyl 3-hexenoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/375/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.897-0.901 (20°) |

Source

|

| Record name | Ethyl 3-hexenoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/375/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

26553-46-8, 2396-83-0 |

Source

|

| Record name | Ethyl (E)-3-hexenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26553-46-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hexenoic acid, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002396830 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 3-hexenoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026553468 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hexenoic acid, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Hexenoic acid, ethyl ester, (3E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Hexenoic acid, ethyl ester, (3E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70885361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl (E)hex-3-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.438 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl hex-3-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.508 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 3-HEXENOATE, (3E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U53D99S694 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

ethyl 3-hexenoate chemical and physical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of ethyl 3-hexenoate, a key flavor and fragrance component with potential applications in various research and development sectors. This document includes detailed data on its properties, experimental protocols for its synthesis and analysis, and visualizations of relevant chemical pathways.

Chemical and Physical Properties

This compound is a fatty acid ethyl ester that exists as two geometric isomers: (E)-ethyl 3-hexenoate and (Z)-ethyl 3-hexenoate. The properties of both isomers are crucial for their application and are summarized below.

Table 1: General Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₄O₂ | [1][2] |

| Molecular Weight | 142.20 g/mol | [1][2] |

| IUPAC Name | ethyl (E)-hex-3-enoate / ethyl (Z)-hex-3-enoate | [1][2] |

| SMILES | CC/C=C/CC(=O)OCC ((E)-isomer) | [2] |

| InChI | InChI=1S/C8H14O2/c1-3-5-6-7-8(9)10-4-2/h5-6H,3-4,7H2,1-2H3/b6-5+ ((E)-isomer) | [2] |

| InChIKey | VTSFIPHRNAESED-AATRIKPKSA-N ((E)-isomer) | [2] |

Table 2: Physical Properties of this compound Isomers

| Property | (E)-Ethyl 3-Hexenoate | (Z)-Ethyl 3-Hexenoate | Source(s) |

| Appearance | Colorless liquid | Colorless liquid | [2] |

| Boiling Point | 63-64 °C at 12 mmHg | - | [3] |

| Density | 0.896 g/mL at 25 °C | - | [3] |

| Refractive Index | 1.426 (n20/D) | - | [3] |

| Solubility | Soluble in ethanol (B145695) and other organic solvents. | Slightly soluble in water. | [2] |

| Flash Point | 54.44 °C | - | [4] |

Experimental Protocols

Detailed experimental procedures are essential for the replication of synthesis and analysis of this compound.

This protocol is an adapted procedure based on the general principles of the Wittig reaction, a reliable method for alkene synthesis.[5][6]

Objective: To synthesize (E)-ethyl 3-hexenoate from propanal and a phosphorus ylide.

Materials:

-

Propanal

-

Anhydrous Toluene (B28343)

-

Anhydrous Sodium Sulfate

-

Silica (B1680970) Gel for column chromatography

-

Ethyl Acetate (B1210297)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve (carbethoxymethylene)triphenylphosphorane (1.1 equivalents) in anhydrous toluene under a nitrogen atmosphere.

-

Add propanal (1 equivalent) dropwise to the stirred solution at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane:ethyl acetate (9:1) solvent system.

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the precipitated triphenylphosphine (B44618) oxide.

-

Wash the filtrate with a saturated aqueous solution of sodium bisulfite, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford pure (E)-ethyl 3-hexenoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra are recorded on a 300 MHz or 500 MHz spectrometer using CDCl₃ as the solvent and tetramethylsilane (B1202638) (TMS) as the internal standard.

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

FTIR spectra are obtained using a neat film of the compound on a sodium chloride plate.

Mass Spectrometry (MS):

-

Mass spectra are recorded using an electron ionization (EI) source at 70 eV.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for (E)-ethyl 3-hexenoate.

Table 3: ¹H NMR Spectral Data for (E)-Ethyl 3-Hexenoate

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

| 0.96 | t | 7.5 | -CH₂CH₃ (at C6) |

| 1.25 | t | 7.1 | -OCH₂CH₃ |

| 2.03 | quintet | 7.4 | -CH₂ - (at C5) |

| 3.08 | d | 6.8 | -CH₂ - (at C2) |

| 4.14 | q | 7.1 | -OCH₂ CH₃ |

| 5.45-5.60 | m | - | -CH=CH - (at C3 and C4) |

Table 4: ¹³C NMR Spectral Data for (E)-Ethyl 3-Hexenoate

| Chemical Shift (ppm) | Assignment |

| 13.6 | -CH₂CH₃ (at C6) |

| 14.2 | -OCH₂CH₃ |

| 25.5 | -CH₂ - (at C5) |

| 37.8 | -CH₂ - (at C2) |

| 60.3 | -OCH₂ CH₃ |

| 122.1 | =C H- (at C3) |

| 134.5 | =C H- (at C4) |

| 171.9 | C =O |

Table 5: FTIR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2965 | Strong | C-H stretch (alkane) |

| 1735 | Strong | C=O stretch (ester) |

| 1655 | Medium | C=C stretch (alkene) |

| 1175 | Strong | C-O stretch (ester) |

| 965 | Medium | =C-H bend (trans alkene) |

Table 6: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Proposed Fragment |

| 142 | [M]⁺ | Molecular Ion |

| 113 | High | [M - C₂H₅]⁺ |

| 97 | High | [M - OC₂H₅]⁺ |

| 69 | Base Peak | [C₅H₉]⁺ |

| 41 | High | [C₃H₅]⁺ |

Synthesis and Logical Workflow Diagrams

The following diagrams illustrate the synthesis pathway and an experimental workflow for the purification of this compound.

Caption: Wittig reaction for the synthesis of (E)-ethyl 3-hexenoate.

Caption: Experimental workflow for the purification of this compound.

References

- 1. spectrabase.com [spectrabase.com]

- 2. This compound | C8H14O2 | CID 5362622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. community.wvu.edu [community.wvu.edu]

- 6. people.chem.umass.edu [people.chem.umass.edu]

An In-depth Technical Guide to Ethyl 3-Hexenoate

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of ethyl 3-hexenoate, a volatile organic compound with significant applications in the flavor and fragrance industries. This document details its chemical identity, including CAS numbers and synonyms for its isomers, and presents its physicochemical properties in a clear, tabular format. Furthermore, this guide outlines potential synthetic routes, including a generalized experimental protocol for its preparation. While its primary applications are in the sensory sciences, its availability from suppliers catering to the pharmaceutical industry suggests potential as a chemical intermediate. This guide also includes a visualization of a common synthetic pathway.

Chemical Identity

This compound is an unsaturated ester that exists as two geometric isomers, (E)- and (Z)-. The general CAS number for the unspecified isomer is 2396-83-0.[1]

Table 1: CAS Numbers and Synonyms

| Isomer/Mixture | CAS Number | Synonyms |

| This compound (isomer unspecified) | 2396-83-0 | 3-Hexenoic acid, ethyl ester; Ethyl hex-3-enoate; Ethyl hydrosorbate[1][2] |

| Ethyl (E)-3-hexenoate | 26553-46-8 | Ethyl trans-3-hexenoate; (E)-Ethyl hex-3-enoate; 3-Hexenoic acid, ethyl ester, (3E)-[1][3][4] |

| Ethyl (Z)-3-hexenoate | 64187-83-3 | Ethyl cis-3-hexenoate; (Z)-Ethyl hex-3-enoate; 3-Hexenoic acid, ethyl ester, (3Z)-[5] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its application in various industrial and research settings.

Table 2: Physicochemical Data of this compound

| Property | Value | Notes |

| Molecular Formula | C₈H₁₄O₂ | [1][5] |

| Molecular Weight | 142.20 g/mol | [1][5] |

| Appearance | Colorless liquid | [1] |

| Odor | Fruity, green, wine-like | [5] |

| Density | 0.890 - 0.898 g/mL at 25 °C | For the unspecified isomer[6] |

| 0.896 g/mL at 25 °C | For the (E)-isomer[3][4] | |

| 0.895 - 0.901 g/mL | For the (Z)-isomer[5] | |

| Refractive Index | 1.421 - 1.428 at 20 °C | For the unspecified isomer[6] |

| 1.426 at 20 °C | For the (E)-isomer[3] | |

| 1.420 - 1.429 | For the (Z)-isomer[5] | |

| Flash Point | 54.44 °C (130.00 °F) | For the unspecified isomer[6] |

| 59.44 °C (139.00 °F) | For the (E)-isomer[3] | |

| Solubility | Soluble in fats and non-polar solvents; slightly soluble in water. Soluble in ethanol (B145695). | [5] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several established organic chemistry reactions. The two primary methods are the Wittig reaction for the formation of the carbon-carbon double bond and Fischer esterification.

Generalized Experimental Protocol for Synthesis via Wittig Reaction

The Wittig reaction is a reliable method for creating the alkene moiety with stereochemical control. The (E)-isomer is typically favored when using a stabilized ylide.

Materials:

-

Propanal

-

(Carbethoxymethylene)triphenylphosphorane (B24862) (a stabilized Wittig reagent)

-

Anhydrous solvent (e.g., Tetrahydrofuran - THF)

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve (carbethoxymethylene)triphenylphosphorane in anhydrous THF.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add an equimolar amount of propanal to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is then purified, typically by column chromatography, to separate the this compound from the triphenylphosphine (B44618) oxide byproduct.

Caption: A generalized workflow for the synthesis of ethyl (E)-3-hexenoate via the Wittig reaction.

Generalized Experimental Protocol for Synthesis via Fischer Esterification

This method involves the acid-catalyzed reaction between 3-hexenoic acid and ethanol.

Materials:

-

3-Hexenoic acid

-

Ethanol (in excess, can also serve as the solvent)

-

Strong acid catalyst (e.g., sulfuric acid)

-

Dean-Stark apparatus (optional, for water removal)

Procedure:

-

Combine 3-hexenoic acid and an excess of ethanol in a round-bottom flask.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux. A Dean-Stark apparatus can be used to remove the water formed during the reaction, driving the equilibrium towards the product.

-

Monitor the reaction progress by TLC or GC.

-

Once the reaction is complete, cool the mixture and neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).

-

Extract the ester with an organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be further purified by distillation.

Applications

The primary application of this compound is in the flavor and fragrance industry .[6] It is valued for its pleasant fruity and tropical notes and is used in a variety of products, including perfumes, and as a flavoring agent in foods to impart apple, pineapple, and guava-like tastes.[6]

While some chemical suppliers that serve the pharmaceutical industry list this compound as a building block or intermediate, there is limited specific information in the scientific literature regarding its direct use in drug development or as a bioactive compound .[7] Its role as a metabolite has been noted.[1] Researchers in drug development may consider it as a potential starting material for the synthesis of more complex molecules.

Safety Information

This compound is flammable and can be irritating to the skin.[6] Standard laboratory safety precautions, including the use of personal protective equipment, are recommended when handling this compound. It is advised to keep it away from sources of ignition and to avoid skin contact.[6] For the (Z)-isomer, it has been reported as not meeting GHS hazard criteria by a large majority of notifiers.[5]

References

- 1. This compound | C8H14O2 | CID 5362622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Page loading... [guidechem.com]

- 4. people.chem.umass.edu [people.chem.umass.edu]

- 5. This compound, (3Z)- | C8H14O2 | CID 5362623 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. This compound, 2396-83-0 [thegoodscentscompany.com]

An In-depth Technical Guide on the Natural Occurrence of Ethyl 3-Hexenoate in Fruits

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence of ethyl 3-hexenoate in fruits, a volatile ester that contributes to the characteristic aroma profiles of several fruit species. This document summarizes quantitative data, details relevant experimental methodologies, and outlines the biosynthetic pathways involved in its formation.

Quantitative Data on this compound in Fruits

This compound is a significant aroma compound found in a limited number of fruits, where it imparts fruity and sweet notes. The following table summarizes the available quantitative data for this compound.

| Fruit | Cultivar/Variety | Part | Concentration (µg·kg⁻¹) | Analytical Method | Reference |

| Pineapple | Cayenne | Pulp | 5.81 | HS-SPME-GC/MS | [1][2] |

| Jelly Palm | Butia capitata | Fruit | Not Quantified | Headspace GC-MS | [3] |

Note: While mentioned as present, quantitative data for this compound in jelly palm fruit was not provided in the cited literature.

Experimental Protocols for the Analysis of this compound

The accurate quantification of volatile compounds like this compound from complex fruit matrices requires precise and sensitive analytical techniques. The most common and effective method is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

2.1. Detailed Methodology for HS-SPME-GC/MS Analysis of Pineapple Volatiles

This protocol is based on the methodology described for the analysis of characteristic aroma compounds in Cayenne pineapple[1][2].

2.1.1. Sample Preparation:

-

Select fresh, ripe pineapple (in the cited study, Smooth Cayenne pineapples were used).

-

Separate the pulp from the core.

-

Homogenize a representative sample of the pineapple pulp.

-

Weigh a precise amount of the homogenized pulp (e.g., 5.0 g) and place it into a headspace vial (e.g., 20 mL).

-

Add a saturated solution of sodium chloride (e.g., 5 mL of saturated NaCl) to the vial to improve the release of volatile compounds by increasing the ionic strength of the matrix.

-

Add a known concentration of an internal standard (e.g., 2-methyl-1-pentanol) to the vial for quantification purposes.

-

Immediately seal the vial with a PTFE/silicone septum.

2.1.2. Headspace Solid-Phase Microextraction (HS-SPME):

-

Fiber Selection: Utilize a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber, which is effective for trapping a broad range of volatile and semi-volatile compounds.

-

Incubation: Place the sealed vial in a temperature-controlled autosampler or water bath and incubate at a specific temperature (e.g., 50°C) for a set duration (e.g., 30 minutes) with agitation to facilitate the equilibration of volatiles in the headspace.

-

Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) at the same temperature to allow for the adsorption of the volatile compounds onto the fiber coating.

2.1.3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Desorption: After extraction, immediately transfer the SPME fiber to the heated injection port of the GC-MS system (e.g., 250°C) for thermal desorption of the analytes.

-

Gas Chromatography:

-

Column: Use a capillary column suitable for volatile compound separation, such as a DB-5ms (30 m × 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Oven Temperature Program: A typical program starts at a low temperature (e.g., 40°C, hold for 2 min), ramps up to a higher temperature (e.g., 230°C at 5°C/min), and holds for a final period (e.g., 5 min). This program separates compounds based on their boiling points and interactions with the column's stationary phase.

-

-

Mass Spectrometry:

-

Ionization: Electron Impact (EI) at 70 eV.

-

Mass Range: Scan a mass-to-charge ratio (m/z) range of approximately 35-550 amu.

-

Identification: Identify this compound by comparing its mass spectrum and retention time with those of an authentic standard and by matching with mass spectral libraries (e.g., NIST, Wiley).

-

Quantification: Calculate the concentration of this compound based on the peak area ratio of the analyte to the internal standard.

-

Biosynthesis of this compound in Fruits

The biosynthesis of unsaturated esters like this compound in fruits is a multi-step process involving fatty acid metabolism and esterification. While the complete pathway is not fully elucidated for this specific compound, a plausible pathway can be inferred from the known biosynthesis of C6 compounds and other unsaturated esters.

The formation of the C6 backbone originates from the lipoxygenase (LOX) pathway, which acts on polyunsaturated fatty acids such as linolenic acid. The final step is the esterification of the C6 alcohol with an acyl-CoA, catalyzed by an alcohol acyltransferase (AAT).

3.1. Proposed Biosynthetic Pathway

The following diagram illustrates the proposed biosynthetic pathway leading to the formation of this compound.

Caption: Proposed biosynthetic pathway of this compound.

Note on the pathway: The conversion of (Z)-3-Hexen-1-ol or (E)-2-Hexen-1-ol to 3-Hexenoic Acid involves oxidation steps that are not fully characterized in this specific context and are therefore represented with a dashed line.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the analysis of this compound in a fruit matrix using HS-SPME-GC/MS.

Caption: Workflow for this compound analysis.

References

An In-depth Technical Guide to the Molecular Structure of Ethyl (E)-hex-3-enoate

This technical guide provides a comprehensive overview of the molecular structure, spectroscopic data, and a representative synthetic protocol for ethyl (E)-hex-3-enoate. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Molecular Structure and Identifiers

Ethyl (E)-hex-3-enoate is an organic compound classified as an unsaturated ester. The "(E)" designation in its name refers to the stereochemistry of the double bond, indicating that the higher priority groups on each carbon of the double bond are on opposite sides.

Table 1: Molecular Identifiers for Ethyl (E)-hex-3-enoate [1]

| Identifier | Value |

| IUPAC Name | ethyl (E)-hex-3-enoate |

| SMILES String | CC/C=C/CC(=O)OCC |

| InChI | InChI=1S/C8H14O2/c1-3-5-6-7-8(9)10-4-2/h5-6H,3-4,7H2,1-2H3/b6-5+ |

| InChIKey | VTSFIPHRNAESED-AATRIKPKSA-N |

| Molecular Formula | C₈H₁₄O₂ |

| Molecular Weight | 142.20 g/mol |

Below is a diagram illustrating the relationship between the IUPAC name, SMILES string, and the 2D chemical structure of ethyl (E)-hex-3-enoate.

Caption: Molecular representations of ethyl (E)-hex-3-enoate.

Physicochemical and Spectroscopic Data

The physical and spectroscopic properties of ethyl (E)-hex-3-enoate are essential for its identification and characterization.

Table 2: Physicochemical Properties of Ethyl (E)-hex-3-enoate

| Property | Value | Reference |

| Boiling Point | 63-64 °C at 12 mmHg | [2] |

| Density | 0.896 g/mL at 25 °C | [2] |

| Refractive Index | 1.426 (n20/D) | [2] |

Spectroscopic Data

While readily available, high-resolution spectroscopic data with detailed peak assignments is limited in publicly accessible, non-commercial databases. The following tables summarize the expected and reported spectroscopic characteristics for ethyl (E)-hex-3-enoate.

Table 3: Predicted ¹H NMR Spectral Data for Ethyl (E)-hex-3-enoate (in CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~5.5 | m | 2H | -CH=CH- |

| ~4.1 | q | 2H | -OCH₂CH₃ |

| ~3.0 | d | 2H | =CH-CH₂-C=O |

| ~2.0 | m | 2H | -CH₂-CH= |

| ~1.2 | t | 3H | -OCH₂CH₃ |

| ~0.9 | t | 3H | CH₃-CH₂- |

Table 4: Predicted ¹³C NMR Spectral Data for Ethyl (E)-hex-3-enoate (in CDCl₃)

| Chemical Shift (ppm) | Assignment |

| ~172 | C=O |

| ~135 | -CH=C H- |

| ~121 | -C H=CH- |

| ~60 | -OCH₂- |

| ~41 | =CH-CH₂-C=O |

| ~25 | -CH₂-CH= |

| ~14 | -OCH₂CH₃ |

| ~13 | CH₃-CH₂- |

Table 5: Characteristic IR Absorption Peaks for Ethyl (E)-hex-3-enoate [1]

| Wavenumber (cm⁻¹) | Functional Group |

| ~3020 | =C-H stretch |

| 2965, 2875 | C-H stretch (alkyl) |

| ~1735 | C=O stretch (ester) |

| ~1650 | C=C stretch |

| ~1170 | C-O stretch (ester) |

| ~965 | =C-H bend (trans) |

Experimental Protocols

A common and effective method for the synthesis of (E)-α,β-unsaturated esters like ethyl (E)-hex-3-enoate is the Horner-Wadsworth-Emmons (HWE) reaction. This reaction involves the condensation of a phosphonate (B1237965) ylide with an aldehyde.

Synthesis of Ethyl (E)-hex-3-enoate via Horner-Wadsworth-Emmons Reaction

This protocol describes the synthesis of ethyl (E)-hex-3-enoate from propanal and triethyl phosphonoacetate.

Materials:

-

Propanal

-

Triethyl phosphonoacetate

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Diethyl ether

-

Standard laboratory glassware for inert atmosphere synthesis

Procedure:

-

Preparation of the Ylide: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with sodium hydride (1.1 equivalents, washed with anhydrous hexanes to remove mineral oil) and anhydrous THF. The suspension is cooled to 0 °C in an ice bath. Triethyl phosphonoacetate (1.0 equivalent) is dissolved in anhydrous THF and added dropwise to the NaH suspension via the dropping funnel over 30 minutes. The reaction mixture is then stirred at room temperature for 1 hour.

-

Reaction with Propanal: The reaction mixture is cooled back to 0 °C. Propanal (1.0 equivalent), dissolved in anhydrous THF, is added dropwise to the ylide solution over 30 minutes. The reaction is then allowed to warm to room temperature and stirred for 12-16 hours.

-

Work-up and Purification: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution. The aqueous layer is extracted three times with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient to afford pure ethyl (E)-hex-3-enoate.

The workflow for the synthesis is depicted in the following diagram.

Caption: Horner-Wadsworth-Emmons synthesis workflow.

References

A Technical Guide to the Putative Biological Role of Ethyl 3-Hexenoate in Plant Signaling

A an in-depth technical guide for researchers, scientists, and drug development professionals on the core biological functions and signaling pathways potentially involving Ethyl 3-Hexenoate.

Given the current state of research, a direct, evidence-based role for this compound in plant signaling remains to be fully elucidated. However, by examining the well-documented functions of structurally similar compounds—namely, the broader class of C6 green leaf volatiles (GLVs) and the synthetic plant growth regulator Diethyl Aminoethyl Hexanoate (B1226103) (DA-6)—we can construct a robust hypothetical framework for its potential involvement in plant growth, defense, and stress responses. This guide synthesizes the available data on these related compounds to propose a putative role for this compound and to provide a foundation for future research.

Introduction: The Chemical Context of this compound

This compound is a volatile organic compound (VOC) belonging to the family of C6 esters, which are derivatives of six-carbon aldehydes and alcohols. These compounds, collectively known as Green Leaf Volatiles (GLVs), are responsible for the characteristic "green" odor of freshly cut leaves and are integral to plant communication and defense. While this compound is recognized as a fragrance component, its biological significance in the plant itself is an emerging area of interest.

Biosynthesis of C6 Volatiles: The Origin of Hexenoates

The biosynthetic pathway for GLVs, including the hexenoate backbone of this compound, is initiated by the disruption of plant cell membranes, typically due to mechanical damage or herbivory.[1][2] The pathway begins with the release of polyunsaturated fatty acids, primarily linolenic acid, from the cell membrane.

A key enzyme, lipoxygenase (LOX), then oxygenates the fatty acid at the 13th carbon position.[1] The resulting hydroperoxide is subsequently cleaved by hydroperoxide lyase (HPL) into a C6 aldehyde, (Z)-3-hexenal, and a C12 oxo-acid.[1][2] The (Z)-3-hexenal can then be converted to other C6 volatiles, including alcohols and their esters, through the action of alcohol dehydrogenase (ADH) and other enzymes.[3] The formation of this compound would likely involve the esterification of a hexenoic acid derivative with ethanol.

Biosynthesis of Green Leaf Volatiles.

A Case Study: Diethyl Aminoethyl Hexanoate (DA-6) as a Functional Analog

DA-6 is a synthetic plant growth regulator that shares a hexanoate structure and has been extensively studied for its beneficial effects on a wide range of crops.[4][5] It is considered a broad-spectrum regulator with activities mimicking auxin, gibberellin, and cytokinin.[4] The known effects of DA-6 provide a valuable model for understanding how a hexenoate-derived compound can influence plant signaling and physiology.

Application of DA-6 has been shown to significantly enhance various growth and physiological parameters in plants under both normal and stress conditions.

| Parameter | Plant Species | Concentration | Observed Effect | Reference |

| Plant Height | Corn | 5-100 mg/L | 5.8% to 21.5% increase | [6] |

| Root Length | Corn | 5-100 mg/L | 0.4% to 7.9% increase | [6] |

| Shoot Weight | Corn | 5-100 mg/L | 3.8% to 35.9% increase | [6] |

| Root Weight | Corn | 5-100 mg/L | 4.7% to 51.2% increase | [6] |

| Plant Height | Soybean | 10 mg/L | 19.0% increase | [6] |

| Root Length | Soybean | 10 mg/L | 9.0% increase | [6] |

| Leaf Area | Soybean | 10 mg/L | 9.1% increase | [6] |

| Shoot Biomass | Soybean | 10 mg/L | 18.1% increase | [6] |

| Root Biomass | Soybean | 10 mg/L | 57.7% increase | [6] |

| Net Photosynthetic Rate | Potato | 60-100 mg/L | Significant increase | [4] |

| Superoxide (B77818) Dismutase Activity | Potato | 60-100 mg/L | Significant increase | [4] |

| Malondialdehyde Content | Potato | 60-100 mg/L | Reduction | [4] |

| Grain Yield | Soybean (Intercropped) | 60 mg/L | 36.7% to 38.4% increase | [7] |

| Leaf Area Index | Soybean (Intercropped) | 60 mg/L | 32.2% to 49.3% increase | [7] |

| Net Photosynthesis Rate | Soybean (Intercropped) | 60 mg/L | 24.1% to 27.2% increase | [7] |

The following are generalized protocols for the application of DA-6 to plants, based on published studies.

Protocol 1: Seed Priming for Enhanced Germination under Drought Stress

-

Objective: To improve seed germination and early seedling growth under drought conditions.

-

Materials:

-

Seeds (e.g., white clover)

-

Diethyl Aminoethyl Hexanoate (DA-6)

-

Distilled water

-

Polyethylene glycol (PEG) for inducing drought stress

-

Petri dishes

-

Filter paper

-

-

Procedure:

-

Prepare a 2 mM DA-6 solution in distilled water.

-

Surface sterilize seeds and rinse with distilled water.

-

Soak seeds in the DA-6 solution for a specified period (e.g., 12 hours). Control seeds are soaked in distilled water.

-

Place seeds on filter paper in Petri dishes.

-

For drought stress treatment, moisten the filter paper with a PEG solution of a concentration known to induce the desired level of drought stress. For control, use distilled water.

-

Incubate the Petri dishes in a growth chamber under controlled light and temperature conditions.

-

Measure germination percentage, germination vigor, root and shoot length, and fresh weight at regular intervals (e.g., daily for 7 days).[8]

-

Protocol 2: Foliar Spray for Improved Growth and Photosynthesis

-

Objective: To enhance vegetative growth, photosynthesis, and stress tolerance in seedlings.

-

Materials:

-

Potted seedlings (e.g., corn, soybean) at a specific growth stage (e.g., V3 stage).

-

DA-6 solutions at various concentrations (e.g., 0, 5, 10, 20, 50, 100 mg/L).

-

Hand sprayer.

-

-

Procedure:

-

Prepare the desired concentrations of DA-6 in distilled water.

-

Spray the foliage of the seedlings until runoff. Ensure even coverage.

-

Maintain the plants in a growth chamber or greenhouse under optimal conditions.

-

At specified time points after treatment (e.g., 9 or 12 days), measure parameters such as plant height, root length, biomass, leaf area, chlorophyll (B73375) content, and gas exchange (net photosynthetic rate, stomatal conductance, transpiration rate).[6]

-

Experimental Workflow for DA-6 Application.

DA-6 does not act as a plant hormone itself but rather modulates the levels and balance of endogenous hormones.[5] This regulatory role is central to its mechanism of action.

-

Hormonal Regulation: DA-6 application leads to an increase in the levels of growth-promoting hormones such as auxins (IAA), gibberellins (B7789140) (GA), and cytokinins (CTK), while simultaneously decreasing the levels of the stress-related hormone abscisic acid (ABA).[6][8] This hormonal shift promotes cell division, expansion, and overall plant growth.

-

Stress Response and Antioxidant Defense: Under abiotic stress conditions like drought or cold, DA-6 enhances the plant's defense system. It stimulates the activity of antioxidant enzymes like superoxide dismutase (SOD), peroxidase (POD), and catalase (CAT), which scavenge reactive oxygen species (ROS) and reduce oxidative damage.[4][7][9]

-

Photosynthesis and Carbon Metabolism: DA-6 increases chlorophyll content and the efficiency of photosystem II, leading to a higher net photosynthetic rate.[4][6] This boosts the plant's capacity for carbon fixation and biomass accumulation.

DA-6 Signaling Pathway.

Hypothesized Role of this compound in Plant Signaling

Based on the established roles of GLVs and the functional activities of DA-6, we can propose a hypothetical role for endogenous this compound in plant signaling.

-

Defense Signaling: Like other GLVs, this compound is likely released upon tissue damage. It may act as a signaling molecule in plant-insect interactions, potentially repelling herbivores or attracting their natural enemies.[10][11][12] It could also be involved in plant-plant communication, priming the defenses of neighboring plants against impending threats.[10][13]

-

Abiotic Stress Response: The release of GLVs is also associated with abiotic stresses.[1] this compound could be part of the volatile blend that signals stress conditions and may contribute to the activation of protective mechanisms within the plant, similar to the stress-alleviating effects of DA-6.

-

Growth Regulation: While less documented for natural GLVs, the profound growth-promoting effects of DA-6 suggest that endogenous hexenoates could have a subtle, yet significant, role in modulating plant growth and development, possibly by interacting with the hormonal balance.

Future Research Directions

The proposed role of this compound in plant signaling is currently hypothetical and requires experimental validation. Key areas for future research include:

-

Quantification of Endogenous Levels: Developing sensitive analytical methods to quantify the emission of this compound from plants under various biotic and abiotic stress conditions.

-

Functional Characterization: Using exogenous application of synthetic this compound to study its effects on gene expression, hormonal levels, and physiological responses in plants.

-

Genetic Studies: Identifying and characterizing the enzymes responsible for the biosynthesis of this compound to enable the creation of genetically modified plants with altered emission levels for functional studies.

-

Behavioral Assays: Conducting behavioral experiments with insects to determine if this compound acts as an attractant or repellent.

Conclusion

While direct evidence for the role of this compound in plant signaling is lacking, the extensive research on related C6 volatiles and the synthetic analog DA-6 provides a compelling basis for hypothesizing its involvement in plant defense, stress response, and growth regulation. This guide offers a foundational framework to stimulate and direct future research into the biological functions of this and other understudied plant volatiles. The elucidation of these roles could open new avenues for the development of novel crop protection and growth-promoting agents.

References

- 1. mdpi.com [mdpi.com]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. Plant growth promoter- Diethyl aminoethyl hexanoate DA-6 - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [ee.plant-growth-regulator.com]

- 5. The difference between Diethyl aminoethyl hexanoate and brassinolide - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]

- 6. cropj.com [cropj.com]

- 7. Frontiers | Diethyl Aminoethyl Hexanoate Increase Relay Strip Intercropping Soybean Grain by Optimizing Photosynthesis Aera and Delaying Leaf Senescence [frontiersin.org]

- 8. Frontiers | Diethyl Aminoethyl Hexanoate Priming Ameliorates Seed Germination via Involvement in Hormonal Changes, Osmotic Adjustment, and Dehydrins Accumulation in White Clover Under Drought Stress [frontiersin.org]

- 9. Diethyl aminoethyl hexanoate mitigates drought-stimulated leaf senescence via the regulation of water homeostasis, chlorophyll metabolism, and antioxidant defense in creeping bentgrass [maxapress.com]

- 10. Green leaf volatiles: biosynthesis, biological functions and their applications in biotechnology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. Roles of (Z)-3-hexenol in plant-insect interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of Ethyl 3-Hexenoate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of ethyl 3-hexenoate. Understanding the fragmentation pathways of this unsaturated ester is crucial for its unambiguous identification in complex matrices, a common requirement in flavor and fragrance analysis, metabolomics, and drug development processes where it may appear as a volatile organic compound (VOC) or a metabolic byproduct. This document outlines the key fragment ions, proposes a detailed fragmentation mechanism, and provides a standardized experimental protocol for its analysis.

Quantitative Fragmentation Data

The electron ionization mass spectrum of this compound is characterized by a series of distinct fragment ions. The relative abundance of these ions provides a unique fingerprint for the molecule. The major ions observed and their proposed structures are summarized in the table below. The data has been compiled from publicly available spectral databases.[1][2][3][4]

| m/z | Proposed Fragment Ion | Structure | Relative Intensity (%) |

| 142 | [C8H14O2]+• (Molecular Ion) | CH3CH2CH=CHCH2COOCH2CH3+• | ~5 |

| 113 | [M - C2H5]+ | [CH3CH2CH=CHCH2COO]+ | ~15 |

| 97 | [M - OCH2CH3]+ | [CH3CH2CH=CHCH2CO]+ | ~20 |

| 88 | [C4H8O2]+• (McLafferty Rearrangement) | [CH2=C(OH)OCH2CH3]+• | ~100 |

| 69 | [C5H9]+ | [CH3CH2CH=CHCH2]+ | ~40 |

| 55 | [C4H7]+ | [CH3CH2CH=CH]+ | ~30 |

| 41 | [C3H5]+ | [CH2=CH-CH2]+ | ~60 |

| 29 | [C2H5]+ | [CH3CH2]+ | ~50 |

Proposed Fragmentation Pathways

The fragmentation of this compound upon electron ionization follows several predictable pathways common to unsaturated esters. The most prominent fragmentation mechanisms include alpha-cleavage, McLafferty rearrangement, and cleavage at the allylic position.

A visualization of the proposed fragmentation pathways is provided in the diagram below.

Caption: Proposed EI fragmentation pathway of this compound.

The fragmentation is initiated by the ionization of the this compound molecule, forming the molecular ion at m/z 142. The most characteristic fragmentation is the McLafferty rearrangement , which is common for esters with a γ-hydrogen.[5] This involves the transfer of a hydrogen atom from the γ-carbon to the carbonyl oxygen, followed by the cleavage of the α-β carbon-carbon bond, resulting in the formation of the base peak at m/z 88 .

Other significant fragmentation pathways include:

-

Alpha-cleavage: Cleavage of the bond adjacent to the carbonyl group can lead to the loss of the ethoxy radical (•OCH2CH3) to form the acylium ion at m/z 97 , or the loss of the ethyl group from the ethoxy moiety to form an ion at m/z 113 .

-

Allylic cleavage: The presence of the double bond facilitates cleavage at the allylic position, contributing to the formation of the ion at m/z 69 .

-

Further Fragmentations: The primary fragment ions can undergo further fragmentation. For instance, the acylium ion at m/z 97 can lose a molecule of carbon monoxide to yield the ion at m/z 69.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The analysis of this compound is typically performed using Gas Chromatography coupled with Mass Spectrometry (GC-MS). The following provides a detailed, generalized methodology.

Sample Preparation

For analysis of this compound in a liquid matrix (e.g., biological fluids, beverages), a liquid-liquid extraction or solid-phase microextraction (SPME) is recommended.

Liquid-Liquid Extraction Protocol:

-

To 1 mL of the sample, add 1 mL of a nonpolar solvent such as hexane (B92381) or diethyl ether.

-

Vortex the mixture for 2 minutes to ensure thorough extraction.

-

Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer to a clean vial for GC-MS analysis.

GC-MS Parameters

The following are typical instrument parameters for the analysis of volatile esters. Optimization may be required for specific instrumentation and applications.

| Parameter | Setting |

| Gas Chromatograph | |

| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Inlet Temperature | 250 °C |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Oven Program | Initial temperature 40 °C, hold for 2 min, ramp to 250 °C at 10 °C/min, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Mass Range | m/z 35-350 |

| Scan Mode | Full Scan |

Workflow Diagram

The overall experimental workflow for the GC-MS analysis of this compound is depicted below.

Caption: GC-MS workflow for the analysis of this compound.

References

- 1. This compound, (3Z)- | C8H14O2 | CID 5362623 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Hexenoic acid, ethyl ester, (Z)- [webbook.nist.gov]

- 3. This compound | C8H14O2 | CID 5362622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Hexenoic acid, ethyl ester [webbook.nist.gov]

- 5. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

Introduction to the Infrared Spectroscopy of Ethyl 3-Hexenoate

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of Ethyl 3-Hexenoate

This guide provides a comprehensive overview of the infrared (IR) spectroscopy of this compound, tailored for researchers, scientists, and drug development professionals. It covers the characteristic IR absorption bands, a detailed experimental protocol for obtaining the spectrum of a liquid sample, and a logical workflow for compound identification using IR spectroscopy.

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies. These vibrations, which include stretching and bending, result in the absorption of radiation at characteristic wavenumbers. The resulting IR spectrum is a unique fingerprint of the molecule.

This compound (C₈H₁₄O₂) is an unsaturated ester. Its structure contains several key functional groups that give rise to distinct absorption bands in an IR spectrum:

-

A carbon-carbon double bond (C=C) from the hexenoate chain.

-

A carbonyl group (C=O) characteristic of the ester functional group.

-

Carbon-oxygen single bonds (C-O) of the ester group.

-

Alkene and alkane carbon-hydrogen bonds (=C-H and C-H).

By analyzing the positions and intensities of these absorption bands, one can confirm the presence of these functional groups and thus aid in the structural elucidation and purity assessment of this compound.

Predicted Infrared Absorption Data for this compound

While a publicly available, fully annotated high-resolution spectrum of this compound is not readily accessible, the expected absorption peaks can be accurately predicted based on the characteristic frequencies of its constituent functional groups. The presence of a double bond in conjugation with the carbonyl group (α,β-unsaturation is not present, but the double bond is in close proximity) can influence the exact position of the carbonyl stretch. For comparison, the saturated analog, ethyl hexanoate, exhibits a strong carbonyl stretch around 1739 cm⁻¹. The introduction of a double bond in the 3-position is expected to have a minor effect on the carbonyl frequency compared to α,β-unsaturated esters where the C=O stretch is typically lowered to the 1730-1715 cm⁻¹ range.

The following table summarizes the expected quantitative data for the principal IR absorption bands of this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Alkene C-H | =C-H Stretch | 3100 - 3000 | Medium |

| Alkane C-H | C-H Stretch | < 3000 | Strong |

| Carbonyl C=O | C=O Stretch | 1750 - 1735 | Strong |

| Alkene C=C | C=C Stretch | 1680 - 1640 | Medium to Weak |

| Ester C-O | C-O Stretch | 1300 - 1000 | Strong |

Experimental Protocol: Obtaining the IR Spectrum of a Neat Liquid Sample

The following protocols describe two common methods for obtaining the IR spectrum of a pure liquid sample like this compound.

Method 1: Neat Sample Analysis using Salt Plates

This is a traditional and widely used method for analyzing pure liquid samples.

Materials:

-

Fourier-Transform Infrared (FTIR) Spectrometer

-

Clean, dry sodium chloride (NaCl) or potassium bromide (KBr) salt plates

-

Pasteur pipette

-

Kimwipes

-

Dry acetone (B3395972) for cleaning

Procedure:

-

Sample Preparation: Place one to two drops of this compound onto the center of a clean, dry salt plate using a Pasteur pipette.[1]

-

Assembling the "Sandwich": Carefully place a second salt plate on top of the first, allowing the liquid to spread evenly and form a thin film between the plates.[1] Avoid forming air bubbles.

-

Placing in the Spectrometer: Mount the salt plate "sandwich" in the sample holder of the FTIR spectrometer.

-

Acquiring the Spectrum: Collect the infrared spectrum according to the instrument's operating software. Typically, a background spectrum of the empty sample compartment is recorded first and automatically subtracted from the sample spectrum.

-

Cleaning: After analysis, disassemble the salt plates, rinse them thoroughly with dry acetone, and gently wipe them dry with a Kimwipe.[1] Return the plates to a desiccator for storage to prevent damage from atmospheric moisture.[1]

Method 2: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a modern, rapid, and often preferred method that requires minimal sample preparation.

Materials:

-

FTIR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal)

-

Micropipette or Pasteur pipette

-

Solvent for cleaning (e.g., isopropanol (B130326) or ethanol)

-

Soft, lint-free wipes

Procedure:

-

Background Scan: Ensure the ATR crystal is clean and dry. Take a background spectrum of the clean, empty crystal. This will account for any ambient atmospheric absorptions (like CO₂ and water vapor) and the absorbance of the ATR crystal itself.

-

Sample Application: Place a small drop of this compound directly onto the surface of the ATR crystal.[2] Ensure the crystal is fully covered by the sample.

-

Applying Pressure (for some accessories): If the ATR accessory has a pressure arm, lower it to ensure good contact between the liquid sample and the crystal.

-

Data Acquisition: Collect the IR spectrum of the sample. The instrument's software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

-

Cleaning: After the measurement, clean the ATR crystal surface by wiping it with a soft tissue soaked in an appropriate solvent like isopropanol, followed by a dry wipe.

Logical Workflow for Compound Identification using IR Spectroscopy

The following diagram illustrates the logical workflow for identifying an unknown compound, such as this compound, using infrared spectroscopy.

Caption: A flowchart illustrating the process of compound identification using IR spectroscopy.

This comprehensive guide provides the necessary theoretical and practical information for researchers and professionals working with this compound to effectively utilize infrared spectroscopy for its characterization.

References

An In-depth Technical Guide on the Safety, Handling, and Toxicity of Ethyl 3-Hexenoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the available safety, handling, and toxicity information for ethyl 3-hexenoate. The information is compiled from safety data sheets, regulatory assessments, and scientific literature to aid researchers and professionals in its safe handling and use.

Chemical and Physical Properties

This compound is a colorless liquid with a fruity odor, used as a flavoring agent and in fragrances.[1] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C8H14O2 | [2] |

| Molecular Weight | 142.20 g/mol | [2] |

| CAS Number | 2396-83-0 | [2] |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 63-64 °C @ 12 mmHg | [3] |

| Flash Point | 59 °C (138.2 °F) | [3] |

| Density | 0.896 g/mL at 25 °C | [3] |

| Refractive Index | 1.426 (lit.) at 20°C | [3] |

Hazard Identification and GHS Classification

This compound is classified as a flammable liquid. The Globally Harmonized System (GHS) classification is summarized below.

| GHS Classification | Hazard Statement | Signal Word | Pictogram |

| Flammable liquids (Category 3) | H226: Flammable liquid and vapor | Warning | 🔥 |

Data sourced from multiple safety data sheets.

Safe Handling and Storage

Proper handling and storage procedures are crucial to ensure safety when working with this compound.

Handling:

-

Keep away from heat, sparks, open flames, and hot surfaces.[4]

-

Use only non-sparking tools and take precautionary measures against static discharge.[4]

-

Ensure adequate ventilation.[4]

-

Wear protective gloves, clothing, eye, and face protection.[4]

-

Avoid breathing mist, gas, or vapors.[5]

-

Avoid contact with skin and eyes.[5]

Storage:

-

Store in a well-ventilated place.[4]

-

Keep the container tightly closed in a dry place.[4]

-

Keep cool.[4]

Emergency and First-Aid Measures

In case of exposure or emergency, the following first-aid measures should be taken:

| Exposure Route | First-Aid Measures |

| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek medical attention.[5] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with soap and plenty of water.[5][6] |

| Eye Contact | Rinse with pure water for at least 15 minutes and consult a doctor.[5] |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[5] |

For firefighting, use dry chemical, carbon dioxide, or alcohol-resistant foam.[5]

Toxicological Information

The toxicological data for this compound is limited. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the European Food Safety Authority (EFSA) have evaluated it as a flavoring agent and concluded that it poses no safety concern at current levels of intake.[7][8] The Research Institute for Fragrance Materials (RIFM) has also conducted a safety assessment, which relies on data from a read-across analog for some endpoints.[9]

Acute Toxicity: Specific LD50 values for this compound are not readily available in the public domain. For its structural analog, ethyl hexanoate, the oral LD50 in rats is >5000 mg/kg, and the dermal LD50 in rabbits is >5000 mg/kg, indicating low acute toxicity.[10]

Irritation and Sensitization:

-

Skin Irritation: Some sources indicate that it can be irritating to the skin.[1][11]

-

Eye Irritation: No specific data on eye irritation for this compound was found. Standard protocols (OECD 405) would be used for assessment.[12][13]

-

Skin Sensitization: The RIFM safety assessment completed a Dermal Sensitization Threshold (DST) analysis for non-reactive materials and concluded that exposure is below the threshold.[9]

Genotoxicity: The RIFM safety assessment for ethyl (E)hex-3-enoate concluded it is not expected to be genotoxic based on data from a read-across analog, mthis compound.[9]

Repeated Dose and Reproductive Toxicity: These endpoints were evaluated by RIFM using the Threshold of Toxicological Concern (TTC) for a Cramer Class I material. The exposure to ethyl (E)hex-3-enoate was found to be below the TTC.[9]

Experimental Protocols

While specific experimental reports for this compound are not publicly available, the following are summaries of the standard OECD guidelines that would be followed for toxicological testing.

Table of Standard Experimental Protocols

| Test | Guideline | Summary of Methodology |

| Acute Oral Toxicity | OECD 401 (Note: This guideline has been deleted but provides historical context for LD50 studies) | The test substance is administered orally by gavage in graduated doses to several groups of experimental animals (typically rodents), with one dose per group. Observations of effects and mortalities are made over a period of time (e.g., 14 days). The LD50 is then calculated.[14] |

| Acute Dermal Irritation/Corrosion | OECD 404 | The test substance is applied in a single dose to a small area of the skin of an experimental animal (typically a rabbit). The treated area is covered with a gauze patch. The degree of irritation (erythema and edema) is scored at specified intervals (e.g., 1, 24, 48, and 72 hours) to evaluate the effects.[5] |

| Acute Eye Irritation/Corrosion | OECD 405 | A single dose of the test substance is applied into the conjunctival sac of one eye of an experimental animal (typically a rabbit). The untreated eye serves as a control. The eyes are examined at specific intervals (1, 24, 48, and 72 hours) and scored for ocular reactions (corneal opacity, iris lesions, conjunctival redness and chemosis).[12][13] |

| Bacterial Reverse Mutation Test (Ames Test) | OECD 471 | Histidine-dependent strains of Salmonella typhimurium and/or tryptophan-dependent strains of Escherichia coli are exposed to the test substance with and without a metabolic activation system (S9 mix). The number of revertant colonies (bacteria that have mutated to regain the ability to synthesize the essential amino acid) is counted. A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies.[4][15] |

Metabolic Pathway

This compound, as a fatty acid ethyl ester, is expected to be metabolized primarily through hydrolysis by carboxylesterases, which are abundant in the liver and other tissues.[16][17][18] This enzymatic reaction would yield 3-hexenoic acid and ethanol. The resulting fatty acid can then enter standard metabolic pathways, such as beta-oxidation.

Caption: Plausible metabolic pathway of this compound.

Experimental Workflow and Decision Making

The safety assessment of a chemical like this compound typically follows a structured workflow, starting with in silico and in vitro methods to minimize animal testing, in line with the 3Rs principle (Replacement, Reduction, and Refinement).

Caption: A typical workflow for chemical safety assessment.

Signaling Pathways

There is currently no specific information available in the scientific literature detailing the interaction of this compound with specific cellular signaling pathways. As a foreign compound (xenobiotic), it would be subject to cellular detoxification processes, which can be influenced by various signaling pathways that regulate the expression of metabolic enzymes.

References

- 1. Opportunities for reduction in acute toxicity testing via improved design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C8H14O2 | CID 5362622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. oecd.org [oecd.org]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. nucro-technics.com [nucro-technics.com]

- 7. WHO | JECFA [apps.who.int]

- 8. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]

- 9. RIFM fragrance ingredient safety assessment, ethyl (E)hex-3-enoate, CAS registry number 26553-46-8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. episkin.com [episkin.com]

- 11. oecd.org [oecd.org]

- 12. nucro-technics.com [nucro-technics.com]

- 13. oecd.org [oecd.org]

- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 15. nib.si [nib.si]

- 16. researchgate.net [researchgate.net]

- 17. Human carboxylesterases: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and History of Ethyl 3-Hexenoate: A Key Component of Fruit Flavor

Ethyl 3-hexenoate, a volatile organic compound, plays a significant role in the characteristic aroma of numerous fruits, contributing desirable fruity, green, and sweet notes. This technical guide delves into the discovery, history, and chemical properties of this compound as a flavor compound, providing researchers, scientists, and drug development professionals with a comprehensive overview. The guide details its natural occurrence, methods for its analysis and synthesis, and explores its biosynthetic origins in plants.

A Historical Perspective on a Fruity Ester

The formal documentation of artificial flavor compounds dates back to the Great Exhibition of 1851 in London. However, the specific identification of individual flavor components, such as this compound, awaited the advent of modern analytical techniques. The development of gas chromatography (GC) in the 1950s revolutionized the study of volatile compounds, enabling the separation and identification of the myriad of molecules that contribute to the complex aroma of food.

While a definitive first discovery paper for this compound remains elusive in early literature, its identification is intrinsically linked to the broader exploration of fruit volatiles that gained momentum in the mid-20th century. Research centers like the USDA's Western Regional Research Center, established in the 1940s, were pivotal in advancing the field of flavor chemistry. It is through the systematic application of techniques like GC and later, Gas Chromatography-Mass Spectrometry (GC-MS), that the chemical composition of fruit aromas was unraveled, leading to the identification of esters like this compound in various natural sources.

Natural Occurrence and Flavor Profile

This compound is a naturally occurring ester found in a variety of fruits, where it contributes to their characteristic aroma profiles. It exists as two geometric isomers, (E)-3-hexenoate and (Z)-3-hexenoate, each with a distinct sensory perception.

-

Ethyl (E)-3-hexenoate is often described as having a sweet, fruity, and slightly green aroma, reminiscent of pineapple and passionfruit.

-

Ethyl (Z)-3-hexenoate typically imparts a more intense green and fruity note, often associated with unripe fruit.

The concentration of this compound varies significantly between different fruits and even within the same fruit depending on the cultivar and ripeness.

Quantitative Data on this compound in Fruits

The following table summarizes the reported concentrations of this compound in various fruits. This data is crucial for understanding its contribution to the overall flavor profile and for quality control in the food and beverage industry.

| Fruit | Cultivar | Concentration (µg/kg) | Analytical Method | Reference |

| Pineapple | Cayenne | 2.91 (pulp) | HS-SPME-GC-MS | [1][2] |

| Guava | Chung-Shan-Yueh-Pa | Present (not quantified) | GC-MS | [3] |

| Passion Fruit | Yellow | Present (not quantified) | HS-GC-MS-O | [4][5] |

| Passion Fruit Wine | Various | 40.53 (VIC yeast) | GC-Orbitrap MS | [6] |

Experimental Protocols

The accurate quantification of this compound in complex food matrices requires robust analytical methodologies. Gas Chromatography-Mass Spectrometry (GC-MS) is the most common technique employed for this purpose.

Sample Preparation and Extraction

A typical workflow for the extraction and analysis of this compound from a fruit matrix is outlined below.

Caption: General workflow for the analysis of this compound in fruit.

Methodology:

-

Sample Homogenization: A representative sample of the fruit pulp is homogenized to ensure uniformity.

-

Internal Standard Addition: A known amount of a suitable internal standard (e.g., a deuterated analog of this compound) is added to the homogenized sample for accurate quantification.

-

Headspace Solid-Phase Microextraction (HS-SPME): The vial containing the sample is sealed and heated to a specific temperature to allow the volatile compounds to partition into the headspace. An SPME fiber coated with a specific stationary phase is then exposed to the headspace to adsorb the analytes.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Desorption: The SPME fiber is inserted into the hot injection port of the gas chromatograph, where the adsorbed volatiles are desorbed.

-

Separation: The volatile compounds are separated based on their boiling points and interactions with the stationary phase of the GC column.

-

Detection and Identification: As the compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification.

-

Quantification: The concentration of this compound is determined by comparing the peak area of the analyte to that of the internal standard.

-

Synthesis of this compound

The chemical synthesis of this compound is essential for producing reference standards for analytical studies and for use as a flavor ingredient. The synthesis can be tailored to produce either the (E) or (Z) isomer with high stereoselectivity.

Synthesis of Ethyl (E)-3-hexenoate

A common method for the stereoselective synthesis of (E)-α,β-unsaturated esters involves the Horner-Wadsworth-Emmons reaction.

Caption: Synthesis of ethyl (E)-3-hexenoate via the Horner-Wadsworth-Emmons reaction.

Synthesis of Ethyl (Z)-3-hexenoate

The synthesis of the (Z) isomer often requires different strategies, such as the Wittig reaction with a stabilized ylide, which can favor the formation of the Z-alkene.

Biosynthesis in Plants

The biosynthesis of C6 esters, including this compound, in plants is closely linked to the lipoxygenase (LOX) pathway, which is responsible for the formation of "green leaf volatiles."

Caption: Proposed biosynthetic pathway of this compound in plants.

The pathway begins with the oxygenation of α-linolenic acid by lipoxygenase (LOX) to form a hydroperoxide. This intermediate is then cleaved by hydroperoxide lyase (HPL) to produce (Z)-3-hexenal. This C6 aldehyde can then undergo several transformations:

-

Reduction: Reduction by alcohol dehydrogenase (ADH) yields (Z)-3-hexen-1-ol.

-

Isomerization: Isomerization can lead to the formation of (E)-2-hexenal.

-

Oxidation: Oxidation of the C6 aldehydes can produce 3-hexenoic acid.

Finally, the key step in the formation of this compound is the esterification of 3-hexenoic acid with ethanol, a reaction catalyzed by alcohol acyltransferases (AATs) .[3][4][7] These enzymes play a crucial role in the biosynthesis of a wide range of volatile esters that contribute to the aroma of fruits and flowers.

References

- 1. Stereoselective synthesis of (E)-α,β-unsaturated esters: triethylamine-catalyzed allylic rearrangement of enol phosphates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Showing Compound Ethyl (E)-3-hexenoate (FDB020377) - FooDB [foodb.ca]

- 3. jfda-online.com [jfda-online.com]

- 4. HS–GC–MS–O analysis and sensory acceptance of passion fruit during maturation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. utupub.fi [utupub.fi]

- 7. scielo.sld.cu [scielo.sld.cu]

Solubility of Ethyl 3-Hexenoate in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of ethyl 3-hexenoate in a range of common organic solvents. The information presented herein is intended to be a valuable resource for researchers and professionals involved in chemical synthesis, formulation development, and purification processes where this compound is utilized. This document includes quantitative solubility data, detailed experimental protocols for solubility determination, and a logical workflow to guide solubility studies.

Executive Summary

This compound, a volatile organic compound with a characteristic fruity aroma, finds applications in the flavor, fragrance, and chemical industries. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in different formulations and reaction media. This guide presents tabulated solubility data at ambient temperature and outlines standard methodologies for its experimental determination.

Quantitative Solubility Data

The solubility of this compound in a variety of organic solvents at 25°C is summarized in the table below. The data reveals a high solubility in a broad spectrum of organic solvents, ranging from polar protic and aprotic to nonpolar solvents.

| Solvent Category | Solvent Name | Solubility (g/L) at 25°C |

| Alcohols | Methanol | 2269.35[1] |

| Ethanol | 2050.08[1] | |

| n-Propanol | 1366.52[1] | |

| Isopropanol | 1388.0[1] | |

| n-Butanol | 1276.69[1] | |

| Isobutanol | 975.11[1] | |

| sec-Butanol | 1181.22[1] | |

| n-Pentanol | 840.76[1] | |

| n-Octanol | 402.42[1] | |

| Ethylene Glycol | 381.69[1] | |

| Propylene Glycol | 471.14[1] | |

| 2-Ethoxyethanol | 874.65[1] | |

| Ketones | Acetone | 2020.46[1] |

| 2-Butanone (MEK) | 1225.98[1] | |

| Cyclohexanone | 1972.31[1] | |

| Esters | Ethyl Acetate | 1296.43[1] |

| Methyl Acetate | 1040.49[1] | |

| n-Propyl Acetate | 592.68[1] | |

| Isopropyl Acetate | 724.63[1] | |

| n-Butyl Acetate | 890.77[1] | |

| Ethers | 1,4-Dioxane | 2134.66[1] |

| Tetrahydrofuran (THF) | 2667.05[1] | |

| Aromatic Hydrocarbons | Toluene | 633.74[1] |

| Aliphatic Hydrocarbons | n-Hexane | 315.72[1] |

| Cyclohexane | 536.55[1] | |

| Chlorinated Solvents | Dichloromethane | 2938.88[1] |

| Chloroform | 3183.16[1] | |

| Nitriles | Acetonitrile | 1422.85[1] |

| Amides | N,N-Dimethylformamide (DMF) | 2628.67[1] |

| N,N-Dimethylacetamide (DMAc) | 1708.05[1] | |

| N-Methyl-2-pyrrolidone (NMP) | 2431.34[1] | |

| Sulfoxides | Dimethyl Sulfoxide (DMSO) | 2467.24[1] |

| Acids | Acetic Acid | 2188.52[1] |

| Aqueous | Water | 1.39[1] (Slightly Soluble) |

Note: The terms "soluble in fats and non-polar solvents" and "soluble in alcohol" are also reported, indicating good general solubility in these solvent classes.[2][3][4][5][6]

Experimental Protocols for Solubility Determination

The quantitative determination of the solubility of a compound like this compound in organic solvents can be achieved through various established experimental methods. The choice of method often depends on the required accuracy, the properties of the solute and solvent, and the available analytical instrumentation. Below are detailed protocols for three common methods: Gravimetric, Ultraviolet-Visible (UV-Vis) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).

Gravimetric Method